10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione
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Overview
Description
10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione is a heterocyclic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties . The unique structure of this compound, which includes a pyrano ring fused to a quinoline core, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure . The reaction conditions often include the use of acid catalysts and specific temperature controls to ensure high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It serves as a probe to study various biological processes, including enzyme inhibition and signal transduction.
Medicine: Due to its anticancer, antibacterial, and anti-inflammatory properties, it is investigated as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione involves its interaction with various molecular targets. For example, it can inhibit enzymes involved in DNA replication, leading to anticancer effects. It can also modulate signal transduction pathways, reducing inflammation and bacterial growth . The specific pathways and targets depend on the biological context and the specific derivatives of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromenone derivatives: These compounds share a similar pyrano ring structure but differ in their core chromenone structure.
Furo[3,2-c]quinolone derivatives: These compounds have a furan ring instead of a pyrano ring fused to the quinoline core.
Uniqueness
10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
658065-86-2 |
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Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
10-hydroxy-1,6-dimethyl-7H-pyrano[3,2-f]quinoline-3,8-dione |
InChI |
InChI=1S/C14H11NO4/c1-6-4-11(18)19-9-3-7(2)14-13(12(6)9)8(16)5-10(17)15-14/h3-5H,1-2H3,(H2,15,16,17) |
InChI Key |
LRNBCEXIDSNUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1NC(=O)C=C3O |
Origin of Product |
United States |
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